Texas Red Fluorescent Dye: A Comprehensive Technical Guide
Texas Red Fluorescent Dye: A Comprehensive Technical Guide
Texas Red, chemically known as Sulforhodamine 101 acid chloride, is a bright red fluorescent dye widely utilized in biological research for visualizing specific molecules within cells and tissues.[1][2] Its robust fluorescent properties and versatility in conjugation have established it as a staple in laboratories focused on cell biology, neuroscience, and drug development. This guide provides an in-depth overview of Texas Red, including its physicochemical properties, detailed experimental protocols for its application, and a workflow for immunofluorescence staining.
Core Properties of Texas Red
Texas Red is a sulfonated xanthene dye that exhibits strong fluorescence in the red region of the visible spectrum.[3] Its key characteristics make it a reliable tool for various fluorescence-based assays.
Key Features:
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Bright Fluorescence: Texas Red emits a strong red fluorescent signal upon excitation, making it suitable for the detection of low-abundance biomolecules.[2][4]
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Photostability: It demonstrates good resistance to photobleaching, allowing for prolonged imaging and analysis without significant signal loss.
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Versatility: The dye can be conjugated to a wide range of biomolecules, including antibodies, proteins, peptides, and nucleic acids.
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Water Solubility: Texas Red is soluble in water and other polar solvents, facilitating its use in aqueous biological buffers.
Spectral and Physicochemical Data
The quantitative properties of Texas Red are summarized in the table below, providing essential information for experimental design and instrument setup.
| Property | Value | Reference(s) |
| Chemical Name | Sulforhodamine 101 acid chloride | |
| Molecular Formula | C₃₁H₂₉ClN₂O₆S₂ | |
| Molecular Weight | 625.15 g/mol | |
| Excitation Maximum (λex) | ~589-596 nm | |
| Emission Maximum (λem) | ~615 nm | |
| Molar Extinction Coefficient | ~85,000 cm⁻¹M⁻¹ at 596 nm | |
| Appearance | Dark purple powder |
Experimental Protocols
This section provides detailed methodologies for common applications of Texas Red in a research setting.
Immunofluorescence Staining of Cultured Cells
This protocol describes the use of a Texas Red-conjugated secondary antibody for the indirect immunofluorescent staining of a target protein in cultured cells.
Materials:
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Cells grown on sterile glass coverslips
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Phosphate-Buffered Saline (PBS)
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4% Paraformaldehyde (PFA) in PBS
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0.1% Triton X-100 in PBS (Permeabilization Buffer)
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Blocking Buffer (e.g., 5% normal goat serum in PBS)
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Primary antibody (specific to the target protein)
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Texas Red-conjugated secondary antibody (reactive against the host species of the primary antibody)
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DAPI or Hoechst stain (for nuclear counterstaining)
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Antifade mounting medium
Procedure:
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Cell Preparation: Grow cells to the desired confluency on sterile glass coverslips in a petri dish or multi-well plate.
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Fixation: Gently aspirate the culture medium and wash the cells twice with PBS. Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.
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Washing: Wash the cells three times with PBS for 5 minutes each.
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Permeabilization: If the target protein is intracellular, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
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Washing: Wash the cells three times with PBS for 5 minutes each.
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Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
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Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in a suitable antibody dilution buffer. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
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Washing: Wash the cells three times with PBS for 5 minutes each.
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Secondary Antibody Incubation: Dilute the Texas Red-conjugated secondary antibody in antibody dilution buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
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Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
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Counterstaining: Incubate the cells with DAPI or Hoechst stain according to the manufacturer's instructions to visualize the nuclei.
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Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.
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Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with appropriate filters for Texas Red (Excitation: ~596 nm, Emission: ~615 nm) and the nuclear counterstain.
Antibody Conjugation with Texas Red
This protocol outlines the procedure for covalently labeling a primary antibody with Texas Red sulfonyl chloride.
Materials:
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Purified antibody (at a concentration of 1-5 mg/mL in an amine-free buffer, e.g., PBS pH 7.4)
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Texas Red sulfonyl chloride
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Anhydrous Dimethylformamide (DMF)
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Sodium bicarbonate buffer (1 M, pH 8.5)
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Size-exclusion chromatography column (e.g., Sephadex G-25)
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Dialysis tubing or centrifugal filtration devices
Procedure:
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Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
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Dye Preparation: Immediately before use, dissolve Texas Red sulfonyl chloride in anhydrous DMF to a concentration of 10 mg/mL.
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Reaction Setup:
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Adjust the pH of the antibody solution to 8.5 by adding a small volume of 1 M sodium bicarbonate buffer.
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Slowly add the dissolved Texas Red to the antibody solution while gently vortexing. A common starting molar ratio of dye to antibody is 10:1 to 20:1.
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Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light, with gentle stirring.
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Purification:
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Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS.
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Collect the fractions containing the labeled antibody (the first colored peak).
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Alternatively, purify the conjugate by dialysis against PBS at 4°C for 24-48 hours with several buffer changes, or by using centrifugal filtration devices.
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Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 596 nm (for Texas Red).
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Storage: Store the Texas Red-conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.
Fluorescence In Situ Hybridization (FISH) with a Texas Red-Labeled Probe
This protocol provides a general workflow for using a Texas Red-labeled DNA probe to detect a specific sequence in chromosomal preparations.
Materials:
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Pre-prepared chromosome spreads on glass slides
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2x SSC (Saline-Sodium Citrate) buffer
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Denaturation solution (e.g., 70% formamide in 2x SSC)
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Ethanol series (70%, 85%, 100%)
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Texas Red-labeled DNA probe
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Hybridization buffer
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DAPI counterstain
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Antifade mounting medium
Procedure:
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Slide Preparation: Age the chromosome spread slides by baking at 65°C for 2-4 hours.
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Denaturation: Denature the chromosomal DNA by immersing the slides in denaturation solution at 70-75°C for 2-5 minutes.
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Dehydration: Dehydrate the slides by passing them through a cold ethanol series (70%, 85%, 100%) for 2 minutes each, then air dry.
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Probe Preparation: Denature the Texas Red-labeled DNA probe in hybridization buffer at 70-75°C for 5-10 minutes, then place on ice to prevent re-annealing.
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Hybridization: Apply the denatured probe mixture to the denatured slide, cover with a coverslip, and seal the edges. Incubate in a humidified chamber at 37°C overnight.
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Post-Hybridization Washes:
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Carefully remove the coverslip.
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Wash the slides in a post-hybridization wash buffer (e.g., 0.4x SSC with 0.3% NP-40) at 72°C for 2 minutes.
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Wash in 2x SSC with 0.1% NP-40 at room temperature for 1 minute.
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Counterstaining: Apply DAPI counterstain to the slide for 10 minutes.
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Mounting and Imaging: Mount the slide with antifade mounting medium and visualize using a fluorescence microscope with appropriate filters for Texas Red and DAPI.
Experimental Workflow Visualization
The following diagram illustrates the key steps in an indirect immunofluorescence staining protocol.
Tandem Dyes
Texas Red is also utilized as an acceptor molecule in tandem dyes, most notably PE-Texas Red. In this configuration, R-phycoerythrin (PE) is excited and transfers its energy to the Texas Red molecule, which then fluoresces. This tandem configuration allows for the use of common excitation sources (like a 488 nm laser for PE) to generate a longer wavelength emission, expanding the options for multicolor flow cytometry and other applications.
